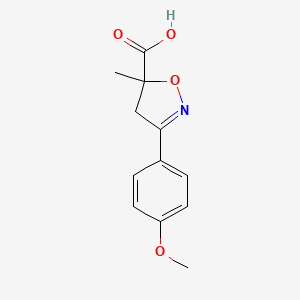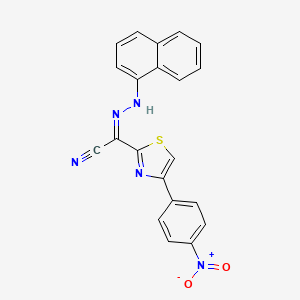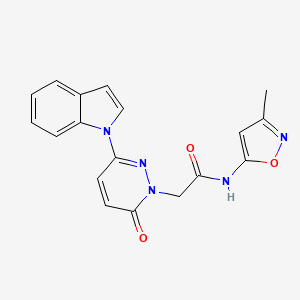
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a type of pyridazine derivative, which has been shown to exhibit various biological activities.
作用機序
The exact mechanism of action of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of disease. Furthermore, it has been suggested that this compound may have neuroprotective effects in the brain.
実験室実験の利点と制限
One advantage of using 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit various biological activities, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to cells or animals in experiments.
将来の方向性
There are several future directions for research on 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent. In addition, it may be useful to investigate the structure-activity relationship of this compound to identify more potent derivatives. Finally, it may be useful to investigate the pharmacokinetics and toxicity of this compound in animal models to determine its suitability for use in humans.
合成法
The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide has been reported in the literature. The method involves the reaction of 3-(1H-indol-1-yl)-6-oxopyridazine-1(6H)-carboxylic acid with N-(3-methylisoxazol-5-yl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a suitable solvent. The resulting product is then purified and characterized by various spectroscopic techniques.
科学的研究の応用
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide has been studied for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-12-10-17(26-21-12)19-16(24)11-23-18(25)7-6-15(20-23)22-9-8-13-4-2-3-5-14(13)22/h2-10H,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAWKINHINXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

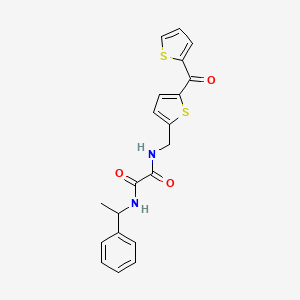

![6-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}sulfonyl)-3-propyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2793333.png)
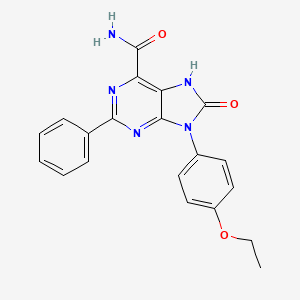
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2793335.png)
![tert-Butyl N-(2-bromo-5-methoxyphenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2793339.png)
![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)
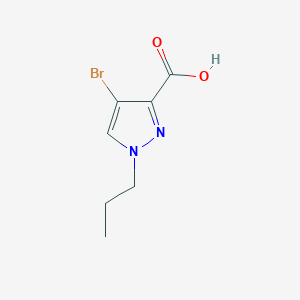
![2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2793342.png)
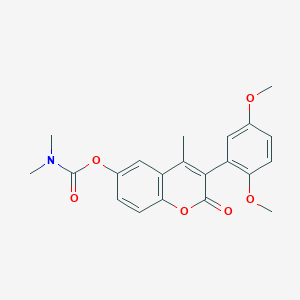
![2-([(9H-Fluoren-9-yl)methoxy]carbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2793345.png)
